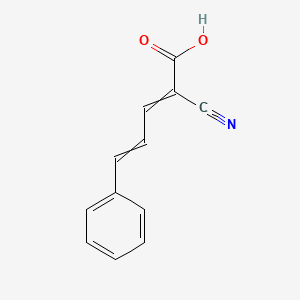

2-Cyano-5-phenylpenta-2,4-dienoic acid

Description

2-Cyano-5-phenylpenta-2,4-dienoic acid (CPPA), also referred to as α-cyano-5-phenyl-2,4-pentadienic acid, is a conjugated dienoic acid derivative characterized by a phenyl group at the 5-position and a cyano substituent at the 2-position. Its structure (C₁₂H₉NO₂) features a highly conjugated system, which contributes to unique electronic and reactivity properties. CPPA has been studied for its matrix properties in material science applications, particularly in polymer and coordination chemistry . The cyano group enhances electron-withdrawing effects, influencing acidity (pKa ~3.2–3.5) and reactivity in nucleophilic additions or cyclization reactions.

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-cyano-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C12H9NO2/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H,14,15) |

InChI Key |

UBDXZYYYWGIRGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Electronic Effects

- Cyano Substituent (CPPA): The cyano group in CPPA lowers the pKa compared to non-cyano analogues (e.g., 5-phenylpenta-2,4-dienoic acid), making it a stronger acid. This enhances its utility in reactions requiring acidic conditions .

- Methoxy/Hydroxy Groups: Electron-donating groups (e.g., methoxy in 5-(4-methoxyphenyl)penta-2,4-dienoic acid) increase electron density, reducing acidity and altering UV-Vis absorption profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-5-phenylpenta-2,4-dienoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between cyanoacetic acid derivatives and α,β-unsaturated carbonyl precursors. Solvent choice (e.g., ethanol vs. DMF), catalyst (e.g., piperidine or ammonium acetate), and temperature (80–120°C) critically affect reaction kinetics and product purity. Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

- Key Data : Agfa-Labs reports a purity-dependent catalog entry (CAS 24139-57-9) with molecular formula C₁₂H₉NO₂, though specific yields are not disclosed .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for conjugated diene protons (δ 6.5–7.5 ppm, multiplet), aromatic protons (δ 7.2–7.8 ppm), and the carboxylic acid proton (broad peak δ 12–13 ppm).

- IR : Confirm the cyano group (C≡N stretch ~2200 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹).

- MS : Molecular ion peak at m/z 199.06 (C₁₂H₉NO₂) with fragmentation patterns reflecting the conjugated system .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using TGA (thermal gravimetric analysis) to assess decomposition temperatures and HPLC to monitor degradation products. Store in airtight, light-protected containers at –20°C to minimize hydrolysis of the cyano group or oxidation of the diene .

Advanced Research Questions

Q. How does the conjugated diene-cyano-carboxylic acid system influence reactivity in cycloaddition or nucleophilic addition reactions?

- Methodological Answer : The electron-deficient diene (due to the cyano and carboxylic acid groups) participates in Diels-Alder reactions with electron-rich dienophiles. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Experimental validation via NMR kinetics (e.g., monitoring adduct formation) is advised .

- Case Study : A 2024 study on analogous α,β-unsaturated nitriles showed LUMO energies <–1.5 eV, favoring cycloadditions with tetrazines .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.6 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate method sensitivity (LOD < 0.1 ng/mL) and specificity using spiked samples. For non-polar impurities, GC-MS with derivatization (e.g., silylation of the carboxylic acid) is recommended .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from general toxicity.

Structural Analogues : Synthesize derivatives (e.g., ester-protected carboxylic acid) to isolate the pharmacophore responsible for activity.

Computational Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases) and validate with SPR (surface plasmon resonance) binding assays .

Q. What mechanistic insights can be gained from studying pH-dependent tautomerism in this compound?

- Methodological Answer : Use UV-Vis spectroscopy to monitor tautomeric shifts (enol vs. keto forms) across pH 2–12. DFT calculations (e.g., Gaussian 16) can predict pKa values and tautomer stability. Correlate findings with NMR titration experiments to confirm protonation states .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, reaction barriers)?

- Methodological Answer :

- Error Sources : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. smaller sets) and solvent effects (implicit vs. explicit models).

- Experimental Replication : Repeat spectral measurements (e.g., X-ray crystallography for bond lengths) to rule out instrumentation errors.

- Statistical Validation : Apply Bland-Altman plots to assess agreement between computational and experimental datasets .

Ethical and Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for studies on this compound?

- Methodological Answer :

- Novelty : Prioritize understudied applications (e.g., photodynamic therapy sensitisers) over well-documented synthesis routes.

- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro toxicity testing (e.g., OECD TG 439).

- Relevance : Align with UN Sustainable Development Goals (e.g., affordable clean energy via photocatalytic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.